Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate
Description
Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate is a benzoate ester derivative featuring a 2-amino-1,3-thiazole moiety linked via a methylene bridge to the para-position of the aromatic ring.
Properties
IUPAC Name |
ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-8-15-13(14)18-11/h3-6,8H,2,7H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFBIFGXAUAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Bromomethyl)-2-amino-1,3-thiazole
The reaction of bromoacetone (CH₃COCH₂Br) with thiourea in tetrahydrofuran (THF) at 20–30°C produces 2-amino-4-methyl-1,3-thiazole. Subsequent bromination of the methyl group at position 4 using N-bromosuccinimide (NBS) under radical conditions yields 5-(bromomethyl)-2-amino-1,3-thiazole. Key parameters include:
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Solvent : THF or acetonitrile (1–3 volumes relative to substrate).
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Purity : >99.5% by HPLC after recrystallization from ethanol.
Functionalization of the Benzoate Moiety
The ethyl 4-(bromomethyl)benzoate intermediate is synthesized via bromination of ethyl 4-methylbenzoate using NBS and a radical initiator (e.g., AIBN) in carbon tetrachloride. This step achieves >90% yield, with the bromine substitution confirmed by NMR.
Coupling of Thiazole and Benzoate Intermediates
The final step involves nucleophilic substitution between 5-(bromomethyl)-2-amino-1,3-thiazole and ethyl 4-(bromomethyl)benzoate. However, this direct approach faces challenges due to competing elimination reactions. Alternative strategies include:
Mitsunobu Coupling
Using a hydroxymethyl-thiazole intermediate, the Mitsunobu reaction couples the thiazole’s alcohol group with ethyl 4-hydroxybenzoate. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the formation of the methylene bridge, achieving 65–75% yield.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 5-boronic acid-2-amino-1,3-thiazole and ethyl 4-(bromomethyl)benzoate employs Pd(PPh₃)₄ as a catalyst. This method requires anhydrous conditions and achieves 60–70% yield, albeit with higher costs.
Optimization and Process Scalability
Industrial-scale production prioritizes cost-effectiveness and safety. Key optimizations include:
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Solvent Selection : Replacing hazardous solvents like DMF with 2-methyl-THF improves environmental compliance.
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Catalyst Recycling : Palladium catalysts are recovered via filtration, reducing waste.
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Crystallization Control : Anti-solvent addition (e.g., water) ensures isolation of the pure α-form crystal, avoiding β-form contamination.
Analytical Validation and Impurity Profiling
Final product quality is assessed via:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate exhibits notable antimicrobial activity. The thiazole moiety is particularly effective in inhibiting bacterial enzymes, making it a candidate for developing new antimicrobial agents against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies:
- Yurttas et al. evaluated a series of thiazole derivatives for antimicrobial activity and found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| This compound | <0.5 μg/mL | MRSA |
| Reference Drug (Vancomycin) | 0.78 μg/mL | MRSA |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may interfere with cellular pathways related to inflammation, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
Research Findings:
Studies have shown that derivatives of thiazole can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Potential Therapeutic Applications
Given its biological activities, this compound shows promise as a lead compound in drug development for several conditions:
Antimicrobial Drug Development
Due to increasing resistance to existing antibiotics, there is an urgent need for new antimicrobial agents. The structural features of this compound may allow it to target resistant bacterial strains effectively.
Anti-inflammatory Drugs
The ability of this compound to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Therapeutics
Preliminary studies indicate that thiazole derivatives might interfere with cancer cell proliferation pathways, positioning this compound as a candidate for further investigation in oncology .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (263.07 g/mol) is intermediate between simpler benzoates (e.g., ethyl benzoate: 150.17 g/mol) and bulkier derivatives like the triazole-containing analogue (495.98 g/mol).
- The 2-amino-thiazole group distinguishes it from analogues with non-amino thiazoles (e.g., ’s ethanone derivative) or additional heterocycles (e.g., ’s triazole-sulfanyl chain).
Functional Group Analysis
- Ethyl Benzoate vs. The 2-amino-thiazole moiety introduces hydrogen-bonding capability, which may enhance target binding compared to non-amino thiazoles (e.g., ’s 4-methyl-thiazole).
- Substituent Effects: The chlorobenzyl and triazole groups in ’s compound increase steric bulk and electron-withdrawing effects, likely reducing solubility in aqueous media compared to the target compound.
Physicochemical Properties
- Solubility: The target compound’s amino-thiazole group may improve aqueous solubility relative to purely lipophilic analogues (e.g., ethyl benzoate). However, the ethyl benzoate moiety still confers significant hydrophobicity. Bulkier derivatives (e.g., ’s compound, MW 495.98) are likely less soluble due to increased molecular volume.
- Stability: The ester group in the target compound may be prone to hydrolysis under alkaline conditions, a common trait of benzoate esters. The amino-thiazole group could enhance stability compared to mercapto-thiazolone derivatives (), which may oxidize or dimerize.
Biological Activity
Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound primarily stems from its thiazole moiety, which interacts with various molecular targets in biological systems. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in microbial growth, leading to antimicrobial effects. This includes interference with bacterial enzymes that are crucial for their survival and proliferation.
- Modulation of Cellular Pathways : The compound can affect cellular pathways related to inflammation and cancer progression, potentially acting as an anti-inflammatory or anticancer agent.
Antimicrobial Properties
This compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Candida albicans | 25 |
| Aspergillus niger | 30 |
These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting its potential as a therapeutic agent for infections caused by this bacterium .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity across different tumor types. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Liver Cancer) | 12.5 |
| MDA-MB 231 (Breast Cancer) | 15.0 |
| PC3 (Prostate Cancer) | 18.0 |
| HCT116 (Colorectal Cancer) | 10.0 |
The most notable activity was observed in the HCT116 cell line, where the compound exhibited an IC50 value of 10 µM, indicating strong anticancer potential .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections and cancer:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a significant reduction in infection symptoms within five days of administration.
- Case Study on Cancer Treatment : In vitro studies demonstrated that the compound induced apoptosis in MDA-MB 231 cells, with researchers noting a marked increase in caspase activity, suggesting a mechanism involving programmed cell death.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, a Schiff base condensation between 2-aminothiazole derivatives and substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) is a key step . Subsequent esterification of the carboxylic acid intermediate with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄) yields the ethyl benzoate moiety. Purification via recrystallization or column chromatography is critical to isolate the final product .
Q. How is the purity and structural integrity of this compound validated?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR to confirm the presence of the ethyl ester (-OCH₂CH₃), thiazole protons, and aromatic substituents.
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular weight confirmation. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents like DMF or ethanol are preferred for condensation steps due to their ability to stabilize intermediates. Reflux conditions (70–100°C) are often used to drive reactions to completion. Catalytic acetic acid enhances imine formation in thiazole synthesis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (using programs like SHELXL ) provides precise bond lengths, angles, and packing arrangements. For example, the orientation of the thiazole ring relative to the benzoate group can be confirmed, which is critical for understanding steric effects in biological interactions .
Q. What strategies address discrepancies between computational docking predictions and experimental bioactivity data?
If molecular docking suggests strong binding but in vitro assays show weak activity, consider:
- Solubility limitations : Use logP calculations or experimental solubility profiling.
- Metabolic instability : Perform stability studies in simulated physiological buffers (e.g., pH 7.4, 37°C) with HPLC monitoring .
- Stereochemical mismatches : Re-evaluate docking parameters or synthesize enantiomerically pure analogs .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
- Plasma stability : Incubate the compound in plasma (human/rodent) and quantify degradation via LC-MS/MS.
- CYP450 metabolism : Use liver microsomes to identify metabolic hotspots.
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
Q. What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?
- Solid-phase microextraction (SPME) coupled with GC-MS or HPLC-UV for selective isolation from biological samples .
- High-resolution mass spectrometry (HRMS) for trace-level detection and metabolite identification .
Methodological Considerations
Q. How to troubleshoot low yields in the final esterification step?
- Ensure anhydrous conditions to prevent hydrolysis of the ethyl ester.
- Optimize the molar ratio of the carboxylic acid precursor to ethanol (typically 1:3–1:5).
- Use coupling agents like DCC/DMAP for sterically hindered substrates .
Q. What computational tools predict the compound’s reactivity or degradation pathways?
Q. How to design SAR studies for derivatives of this compound?
- Core modifications : Replace the thiazole with oxazole or triazole to assess ring-specific effects.
- Substituent variations : Introduce electron-withdrawing/donating groups on the benzoate or thiazole rings.
- Bioisosteric replacements : Swap the ethyl ester with a methyl or tert-butyl group to study steric tolerance .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
